Tert-butyl 3-ethenylazetidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves various starting materials and methods. For instance, the tert-butyl perester of thymidine-5'-carboxylic acid is decomposed to afford tert-butylacetal and pseudo C4' radicals, which can undergo further reactions such as reduction or oxidation . Another example is the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method . These methods demonstrate the versatility of tert-butyl compounds in synthesis and their potential to form various derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is characterized using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy. For example, the crystal and molecular structure of a tert-butyl compound was determined to crystallize in the monoclinic space group with specific cell parameters and exhibited intramolecular hydrogen bonds . Another compound crystallizes in the triclinic space group with the proline ring in an envelope conformation . These findings highlight the influence of the tert-butyl group on the molecular conformation and stability of the compounds.
Chemical Reactions Analysis
Tert-butyl compounds can participate in various chemical reactions. The pseudo C4' radicals derived from tert-butyl peresters can be reduced or oxidized, and the resulting cations can be trapped by nucleophilic solvents . Additionally, tert-butyl compounds can be used as chiral auxiliaries in dipeptide synthesis, demonstrating high enantiomer ratios and diastereoselectivities in reactions such as benzylation, Michael additions, and alkylation . These reactions showcase the reactivity and utility of tert-butyl compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The presence of tert-butyl groups can affect the compound's thermal stability, as seen in the thermal decomposition of tert-butyl peresters . The crystallographic studies provide insights into the solid-state properties, such as the space group, cell parameters, and hydrogen bonding patterns, which can affect the compound's solubility, melting point, and other physical properties . The characterization of these compounds using spectroscopic methods also contributes to understanding their chemical properties, such as reactivity and stability under different conditions.
Scientific Research Applications
Enantioselective Esterification Reactions : A study by Ishihara, Kosugi, Umemura, and Sakakura (2008) demonstrated the use of tert-butyl alcohol in the kinetic resolution of racemic carboxylic acids through enantioselective esterification, highlighting its utility in chiral synthesis (Ishihara et al., 2008).
Metal-Free Alkoxycarbonylation : In 2019, Xie et al. reported a metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds using tert-butyl carbazate, which is significant for the synthesis of bioactive natural products and synthetic drugs (Xie et al., 2019).
Thermal Decomposition Studies : Montevecchi, Manetto, Navacchia, and Chatgilialoglu (2004) explored the thermal decomposition of tert-butyl perester, providing insights into the chemical behavior of tert-butyl-related compounds under heat (Montevecchi et al., 2004).
Development of New Chiral Auxiliaries : Research by Studer, Hintermann, and Seebach (1995) involved the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary used in peptide synthesis (Studer et al., 1995).
Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines Synthesis : Ivanov et al. (2017) synthesized halo-substituted pyrazolo[5,1-c][1,2,4]triazines using tert-butyl nitrite, contributing to the field of heterocyclic chemistry (Ivanov et al., 2017).
Fluorous Synthesis Applications : Pardo et al. (2001) examined fluorous derivatives of tert-butyl alcohol as protecting groups, an approach beneficial for fluorous synthesis techniques (Pardo et al., 2001).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized and analyzed the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contributing to the understanding of cyclic amino acid esters (Moriguchi et al., 2014).
Polymerisation of Butadiene : Wilson and Jenkins (1992) studied the polymerisation of 1,3-butadiene using ternary catalyst systems that included tert-butyl chloride, a research relevant for polymer science (Wilson & Jenkins, 1992).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-ethenylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOUSGMWNLROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610333 | |
Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1026796-78-0 | |
Record name | 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-ethenylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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